2-({4-[(4-ISOPROPYLPHENYL)SULFONYL]PIPERAZINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID
Overview
Description
2-({4-[(4-ISOPROPYLPHENYL)SULFONYL]PIPERAZINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID is a complex organic compound with a unique structure that includes a piperazine ring, a sulfonyl group, and a cyclohexane carboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-[(4-ISOPROPYLPHENYL)SULFONYL]PIPERAZINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID typically involves multiple steps, starting with the preparation of the piperazine derivative. The key steps include:
Formation of the Piperazine Derivative: This involves the reaction of piperazine with 4-isopropylphenyl sulfonyl chloride under basic conditions to form the sulfonyl piperazine intermediate.
Coupling with Cyclohexane Carboxylic Acid: The intermediate is then reacted with cyclohexane carboxylic acid chloride in the presence of a base to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-({4-[(4-ISOPROPYLPHENYL)SULFONYL]PIPERAZINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
2-({4-[(4-ISOPROPYLPHENYL)SULFONYL]PIPERAZINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as enhanced stability or reactivity.
Biological Studies: It can be used to study the interactions of sulfonyl piperazine derivatives with biological targets.
Mechanism of Action
The mechanism of action of 2-({4-[(4-ISOPROPYLPHENYL)SULFONYL]PIPERAZINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The piperazine ring can also interact with various receptors, modulating their function.
Comparison with Similar Compounds
Similar Compounds
4-[(4-ISOPROPYLPHENYL)SULFONYL]PIPERAZINE: A simpler derivative without the cyclohexane carboxylic acid moiety.
1-CYCLOHEXANECARBOXYLIC ACID: A simpler compound without the piperazine and sulfonyl groups.
Uniqueness
2-({4-[(4-ISOPROPYLPHENYL)SULFONYL]PIPERAZINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID is unique due to its combination of a sulfonyl piperazine and a cyclohexane carboxylic acid moiety, which provides it with distinct chemical and biological properties compared to its simpler analogs.
Properties
IUPAC Name |
2-[4-(4-propan-2-ylphenyl)sulfonylpiperazine-1-carbonyl]cyclohexane-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O5S/c1-15(2)16-7-9-17(10-8-16)29(27,28)23-13-11-22(12-14-23)20(24)18-5-3-4-6-19(18)21(25)26/h7-10,15,18-19H,3-6,11-14H2,1-2H3,(H,25,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXLXHBIYWITRBZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3CCCCC3C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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